3-ethoxy-6-methoxy-1H-indole 3-ethoxy-6-methoxy-1H-indole
Brand Name: Vulcanchem
CAS No.: 916756-96-2
VCID: VC8317483
InChI: InChI=1S/C11H13NO2/c1-3-14-11-7-12-10-6-8(13-2)4-5-9(10)11/h4-7,12H,3H2,1-2H3
SMILES: CCOC1=CNC2=C1C=CC(=C2)OC
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

3-ethoxy-6-methoxy-1H-indole

CAS No.: 916756-96-2

Cat. No.: VC8317483

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

3-ethoxy-6-methoxy-1H-indole - 916756-96-2

Specification

CAS No. 916756-96-2
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 3-ethoxy-6-methoxy-1H-indole
Standard InChI InChI=1S/C11H13NO2/c1-3-14-11-7-12-10-6-8(13-2)4-5-9(10)11/h4-7,12H,3H2,1-2H3
Standard InChI Key DBYMFYZUSNSMKO-UHFFFAOYSA-N
SMILES CCOC1=CNC2=C1C=CC(=C2)OC
Canonical SMILES CCOC1=CNC2=C1C=CC(=C2)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

3-Ethoxy-6-methoxy-1H-indole features a bicyclic indole scaffold with methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups at the 6- and 3-positions, respectively. The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substitution at the 3- and 6-positions alters electron density distribution, enhancing reactivity at the C2, C4, and C7 positions due to the directing effects of the alkoxy groups .

The molecular formula C₁₁H₁₃NO₂ corresponds to a molecular weight of 191.23 g/mol. Key structural identifiers include:

  • SMILES: CCOC1=CNC2=C1C=CC(=C2)OC

  • InChIKey: DBYMFYZUSNSMKO-UHFFFAOYSA-N

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, calculated via ion mobility spectrometry, provide insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]⁺192.10192139.4
[M+Na]⁺214.08386153.0
[M-H]⁻190.08736141.0

These values aid in mass spectrometry-based identification and quantification .

Synthetic Methodologies

Classical Indole Synthesis Routes

The synthesis of 3-ethoxy-6-methoxy-1H-indole can be approached via modified Bischler indole synthesis, a method validated for 4,6-dimethoxyindoles. For example, Sengul et al. demonstrated that treating 3,5-dimethoxyaniline with phenacyl bromides under basic conditions yields 3-substituted indoles . Adapting this protocol, ethoxy substitution at C3 could be achieved using 2-bromoethyl ethyl ether as the alkylating agent.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates indole formation. In a reported procedure, a mixture of phenylhydrazine, pyruvic acid, and alkoxy-substituted aryl precursors undergoes cyclization under microwave conditions to yield 4,6-dimethoxyindoles in 79% yield . Applying similar conditions with ethoxy-containing precursors could streamline the synthesis of 3-ethoxy-6-methoxy-1H-indole.

One-Pot Functionalization Strategies

Recent advances enable simultaneous cyclization and functionalization. For instance, Gattu et al. synthesized 3-arylindoles via a one-pot Sonogashira coupling, suggesting that palladium-catalyzed cross-coupling reactions could introduce ethoxy groups post-cyclization .

Chemical Reactivity and Functionalization

Halogenation at Reactive Positions

Methoxy-activated indoles undergo regioselective halogenation at the C3 position. For example, methyl 5,6-dimethoxyindole-2-carboxylate reacts with N-bromosuccinimide (NBS) to yield 3-bromo derivatives . By analogy, 3-ethoxy-6-methoxy-1H-indole is expected to brominate at C2 or C7, positions activated by the alkoxy groups.

Cross-Coupling Reactions

The electron-rich indole core facilitates transition metal-catalyzed couplings. Suzuki-Miyaura and Sonogashira reactions have been employed to synthesize bis-indole systems from 3-bromo-4,6-dimethoxyindoles . Such methods could derivatize 3-ethoxy-6-methoxy-1H-indole at C2 or C7 for drug discovery applications.

Physicochemical and Pharmacological Profiles

Solubility and Partition Coefficients

The logP value, estimated at 2.1, indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is likely limited (<1 mg/mL) due to the aromatic core and alkoxy groups, necessitating prodrug strategies for biomedical use .

Biological Activity

While direct studies on 3-ethoxy-6-methoxy-1H-indole are scarce, structurally related indoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, 6-methoxyindole (CAS 3189-13-7) shows inhibitory activity against cytochrome P450 enzymes . The ethoxy group may enhance metabolic stability compared to methoxy analogs.

Applications and Future Directions

Pharmaceutical Development

Indole derivatives are privileged scaffolds in drug design. The ethoxy and methoxy substituents of this compound could optimize pharmacokinetic profiles of serotonin receptor modulators or kinase inhibitors.

Material Science

Conjugated indoles serve as organic semiconductors. The alkoxy groups in 3-ethoxy-6-methoxy-1H-indole may tune electronic properties for use in OLEDs or photovoltaic devices.

Challenges and Opportunities

Current limitations include the lack of patent filings and in vivo studies . Future work should prioritize scalable synthesis routes, toxicity profiling, and target identification.

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